Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate
CAS No.:
Cat. No.: VC15909505
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO4 |
|---|---|
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | methyl 2-(8-methoxy-2,6-dimethylquinolin-4-yl)oxyacetate |
| Standard InChI | InChI=1S/C15H17NO4/c1-9-5-11-12(20-8-14(17)19-4)7-10(2)16-15(11)13(6-9)18-3/h5-7H,8H2,1-4H3 |
| Standard InChI Key | RROCWDNDRGSFBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C(N=C2C(=C1)OC)C)OCC(=O)OC |
Introduction
Chemical Structure and Functional Significance
The quinoline scaffold is a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. In methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate, strategic substitutions enhance both reactivity and bioavailability:
-
8-Methoxy group: Electron-donating methoxy substituents stabilize the aromatic system via resonance, potentially modulating interactions with biological targets .
-
2,6-Dimethyl groups: Methyl groups at the 2- and 6-positions introduce steric effects, influencing binding specificity and metabolic stability .
-
Acetate ester at C4: The ester moiety improves solubility in lipid membranes, facilitating cellular uptake, while the oxygen bridge provides a site for hydrolytic cleavage, enabling prodrug strategies .
This structural configuration aligns with pharmacophores observed in antimalarial and antiviral agents, suggesting mechanistic parallels with clinically used quinolines like chloroquine .
Synthetic Methodologies
Synthesis of methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate typically involves multi-step protocols to assemble the quinoline core and introduce substituents. Key steps derived from analogous syntheses include:
Quinoline Core Formation
The Skraup or Doebner-Miller reactions are employed to construct the quinoline skeleton. For example, condensation of aniline derivatives with glycerol and sulfuric acid under controlled heating yields the bicyclic framework . Subsequent oxidation and cyclization steps ensure proper ring closure.
Functionalization at C8 and C4
-
Methoxy introduction: Nucleophilic aromatic substitution using sodium methoxide or dimethyl sulfate under basic conditions installs the 8-methoxy group .
-
Acetate esterification: Reaction of the 4-hydroxyquinoline intermediate with methyl bromoacetate in the presence of a base (e.g., ) forms the ether linkage .
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization . Structural confirmation relies on:
-
-NMR: Aromatic protons resonate between 7.2–8.1 ppm, while the acetate methyl group appears as a singlet near 3.7 ppm .
-
HRMS: Molecular ion peaks () validate the expected mass (: calculated 275.1158, observed 275.1152) .
Comparative Analysis with Structural Analogs
The following table contrasts methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate with related compounds:
The acetate ester distinguishes this compound by offering hydrolytic lability, a trait exploitable in prodrug designs .
Challenges and Future Directions
Current limitations include insufficient in vivo data and unclear toxicity profiles. Future work should prioritize:
-
Structure-activity relationship (SAR) studies: Systematically varying substituents to optimize potency and selectivity.
-
Pharmacokinetic profiling: Assessing oral bioavailability and metabolic stability in animal models.
-
Target identification: Employing affinity chromatography or computational docking to pinpoint molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume